molecular formula C18H14N2O2S B3010363 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole CAS No. 1903326-61-3

1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole

Cat. No. B3010363
CAS RN: 1903326-61-3
M. Wt: 322.38
InChI Key: VJYFYIIELZPFDU-UHFFFAOYSA-N
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Description

The compound "1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole" is a hybrid molecule that incorporates structural elements from both indole and thiazole moieties. Indoles and thiazoles are heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry. The indole unit is a common core in natural products and pharmaceuticals, while thiazoles are prominent in various bioactive compounds and have applications in material science as well .

Synthesis Analysis

The synthesis of thiazole-indole hybrids can be achieved through multicomponent reactions, as demonstrated in the synthesis of 3-(2,4-diarylthiazol-5-yl)-1H-indoles. This process involves the reaction of arylglyoxal, indole, and aryl thioamides in an acetic acid medium under sealed heating conditions, resulting in good to excellent yields . Another approach for synthesizing related heterocyclic compounds involves the oxidative cyclization of 3-alkoxycarbonylhydrazonoindoline-2-thiones, followed by a 1,5-H-shift and the elimination of a protecting group . Additionally, the synthesis of benzo[4,5]thiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles using copper catalysis has been reported, which forms two sp2 C-S bonds during the process .

Molecular Structure Analysis

The molecular structure of thiazole-indole hybrids can be confirmed using spectroscopic techniques such as single-crystal X-ray diffraction (XRD). For instance, the structure of compounds like 3-(2,4-diarylthiazol-5-yl)-1H-indoles has been unambiguously determined using XRD . The presence of both indole and thiazole rings in these compounds suggests potential for interesting electronic and steric interactions that could influence their chemical reactivity and biological activity.

Chemical Reactions Analysis

Thiazole-indole hybrids can exhibit various chemical reactivities due to the presence of multiple reactive sites. For example, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been studied, showing that it can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of these compounds can be further modified by reactions with electrophilic agents, leading to the synthesis of various N-substituted derivatives .

Physical and Chemical Properties Analysis

The physical properties of thiazole-indole hybrids, such as their fluorescence, can be significant for their applications. Indole-linked trisubstituted thiazoles have been shown to exhibit prominent fluorescence properties, and their relative fluorescence quantum yields have been measured in DMSO medium . The chemical properties of these compounds, such as their ability to form metal complexes, have also been explored. For instance, a derivative of benzothiazole-indole has been synthesized and used to form complexes with various metal ions, which were characterized by spectroscopic techniques and showed antibacterial activity .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A series of derivatives, including 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole, have been designed and synthesized to study their activity on HIV-1 Reverse Transcriptase (RT) associated functions. These compounds, particularly those with specific modifications in the thiazole ring and isatin nucleus, exhibit activity towards both DNA polymerase and ribonuclease H in the µM range, highlighting their potential as dual inhibitors of HIV-1 RT (Meleddu et al., 2016).

Antibacterial and Antifungal Activities

Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed potent bactericidal activity, surpassing clinically used chemotherapeutic agents like ampicillin, norfloxacin, and fluconazole (Lal et al., 2010).

Potential Antioxidant Properties

Indole derivatives bearing benzimidazole/benzothiazole moiety have been synthesized and characterized, with some showing significant antioxidant activities in assays like DPPH radical scavenging activity, ferric ions reducing power, and ferrous ion chelating activity. This suggests potential antioxidant properties for these compounds, which may include this compound (Naraboli & Biradar, 2017).

Anticancer Potential

Some derivatives of this compound have been evaluated for their anticancer activities. Certain compounds displayed potent efficacy against microbial strains and even ovarian cancer xenografts in animal models, indicating their potential in cancer treatment (El-Sawy et al., 2010).

Mechanism of Action

While the specific mechanism of action for “1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole” is not available, thiazoles are found in many potent biologically active compounds . They appear in various synthetic drugs and are used in a wide range of applications in the field of drug design and discovery .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-17(20-11-9-13-3-1-2-4-16(13)20)14-5-7-15(8-6-14)22-18-19-10-12-23-18/h1-8,10,12H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFYIIELZPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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